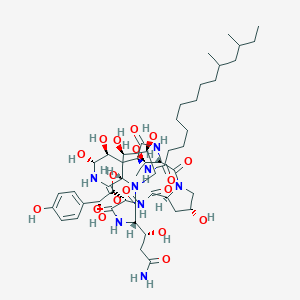
Pneumocandin Do
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pneumocandin Do is a natural antifungal agent that has gained significant attention in recent years due to its potent activity against a wide range of fungal pathogens. It is a member of the echinocandin family of antifungal agents, which are characterized by their ability to inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. In
Wissenschaftliche Forschungsanwendungen
Engineering Applications
Pneumocandin B0, a product of the fungus Glarea lozoyensis, is crucial for producing the antifungal drug caspofungin acetate. Innovative engineering of G. lozoyensis has enabled exclusive production of pneumocandin B0. This was achieved by disrupting a specific gene (GLOXY4), which led to the exclusive production of pneumocandin B0 by halting the production of pneumocandin A0 (Chen et al., 2014).
Fermentation and Yield Improvement
Studies have demonstrated various strategies to optimize pneumocandin B0 yield in fermentation processes. For instance, using cotton seed powder as a nitrogen source in the seed medium positively influenced the morphology and fermentation behavior of G. lozoyensis, leading to increased pneumocandin B0 yield (Song et al., 2018). Another study found that managing osmotic stress with mannitol as the sole carbon source significantly enhanced pneumocandin B0 production (Song et al., 2018).
Structural Elucidation and Modifications
The structural details of pneumocandin B0 and related lipopeptides have been determined primarily through spectroscopic analysis. These compounds belong to the echinocandin class of antifungal agents and have shown potential in treating fungal infections (Hensens et al., 1992).
Biosynthetic Gene Cluster Analysis
The pneumocandin biosynthetic gene cluster has been elucidated, providing insights into the production of pneumocandin B0. This has implications for engineering new derivatives with improved pharmacological properties (Chen et al., 2013). Furthermore, genetic manipulation of this pathway has led to the creation of various pneumocandin analogues with significant antifungal activities, expanding the potential for new therapeutic agents (Li et al., 2015).
Metabolic Profiling for Improved Production
Metabolic profiling has been used to understand the mechanisms behind increased pneumocandin B0 production in certain strains. This approach has identified key metabolites and pathways linked to its biosynthesis, offering strategies for further enhancement of yield (Song et al., 2018).
Purification and Chromatographic Techniques
Advancements in chromatographic purification of pneumocandin B0 have been significant. For instance, preparative silica-gel high-performance liquid chromatography has been employed for its separation and purification, addressing challenges in productivity and solubility (Osawa et al., 1999).
Eigenschaften
CAS-Nummer |
144087-99-0 |
|---|---|
Produktname |
Pneumocandin Do |
Molekularformel |
C50H80N8O18 |
Molekulargewicht |
1081.2 g/mol |
IUPAC-Name |
N-[(3S,6S,9S,11R,15S,18S,20S,21R,24S,25R,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(2R)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25,26-pentahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |
InChI |
InChI=1S/C50H80N8O18/c1-5-24(2)18-25(3)12-10-8-6-7-9-11-13-36(66)52-30-20-33(63)46(72)56-48(74)40-42(68)34(64)23-58(40)50(76)38(32(62)21-35(51)65)54-47(73)39(43(69)41(67)27-14-16-28(60)17-15-27)55-45(71)31-19-29(61)22-57(31)49(75)37(26(4)59)53-44(30)70/h14-17,24-26,29-34,37-43,46,59-64,67-69,72H,5-13,18-23H2,1-4H3,(H2,51,65)(H,52,66)(H,53,70)(H,54,73)(H,55,71)(H,56,74)/t24?,25?,26-,29-,30+,31+,32-,33+,34+,37+,38+,39+,40+,41-,42+,43?,46-/m1/s1 |
InChI-Schlüssel |
QDHVQAJPCGRBRI-ULQDJTMQSA-N |
Isomerische SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1C[C@@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)C([C@@H](C4=CC=C(C=C4)O)O)O)[C@@H](CC(=O)N)O)O)O)O)O |
SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O)O |
Kanonische SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O)O |
Synonyme |
pneumocandin D(0) pneumocandin D0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



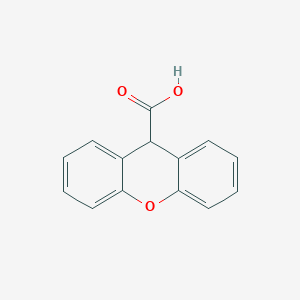
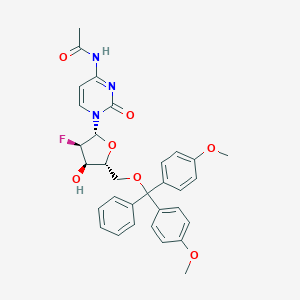
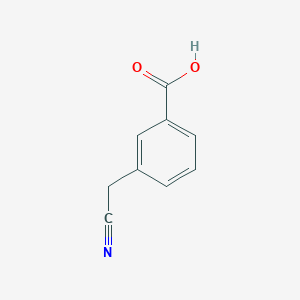
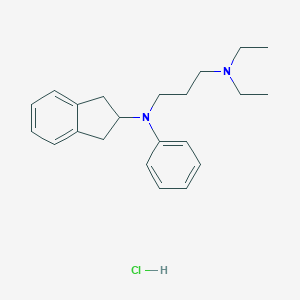
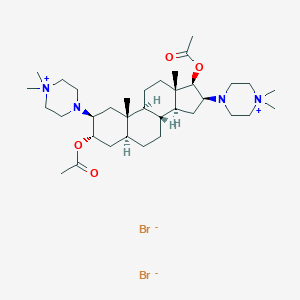
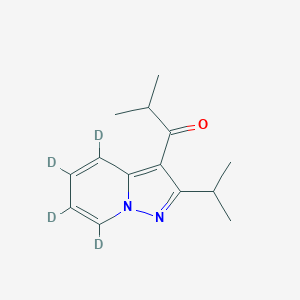
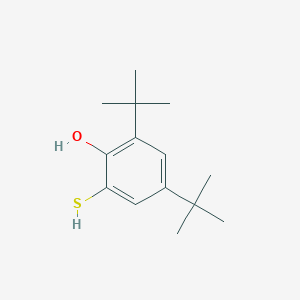
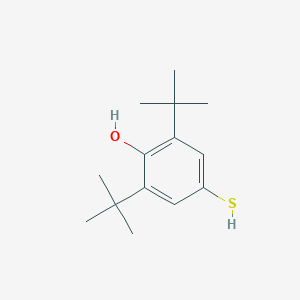
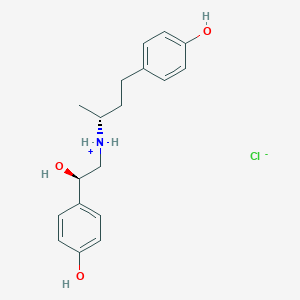
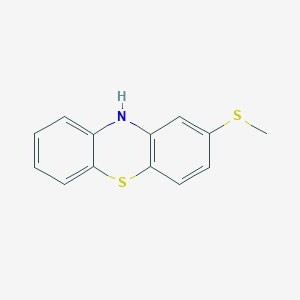
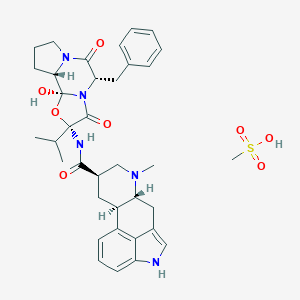
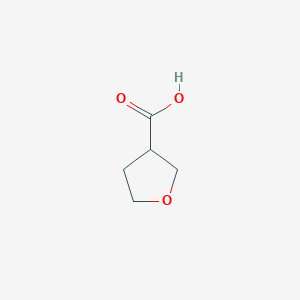
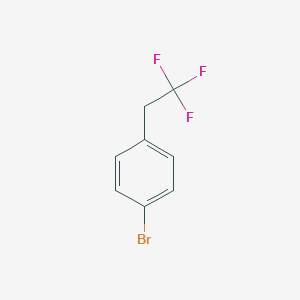
![1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol](/img/structure/B120308.png)